N-ethylbiphenyl-4-carboxamide
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Overview
Description
N-ethylbiphenyl-4-carboxamide is an organic compound belonging to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the amide functional group, which is connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with ethylamine. This reaction can be catalyzed by various agents, such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to achieve high yields and purity . Another method involves the use of coupling reagents like carbodiimides to activate the carboxylic acid group, facilitating its reaction with ethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethylbiphenylamine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-ethylbiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethylbiphenyl-4-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methylbiphenyl-4-carboxamide
- N-propylbiphenyl-4-carboxamide
- N-butylbiphenyl-4-carboxamide
Uniqueness
N-ethylbiphenyl-4-carboxamide is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with different alkyl groups, it may exhibit distinct biological activities and interactions with target molecules .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-4-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16-15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
XRJIFRMXGULYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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